molecular formula C13H14N2O3 B1520878 5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1119490-22-0

5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

货号: B1520878
CAS 编号: 1119490-22-0
分子量: 246.26 g/mol
InChI 键: OMMSPYVIZNGJJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1119490-22-0) is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.27 g/mol . It belongs to the class of organic compounds known as phenylpyrazoles, which consist of a pyrazole ring bound to a phenyl group . Pyrazole derivatives are of significant scientific interest due to their wide range of potential properties and are commonly investigated in medicinal and materials chemistry research . The core pyrazole structure is a versatile scaffold in chemical synthesis, and related compounds have been identified as inhibitors of enzymes like phosphodiesterases, making them valuable tools for biochemical studies . The molecular structure features a carboxylic acid functional group, which can facilitate salt formation or be used for further derivatization into esters and amides, expanding its utility as a building block for novel compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-12-11(13(16)17)8-14-15(12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMSPYVIZNGJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Biological Activities

5-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities that make it a candidate for further pharmaceutical development:

  • Anti-inflammatory Properties : Studies indicate that pyrazole derivatives can inhibit inflammatory pathways, suggesting that this compound may reduce inflammation in various models .
  • Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-cancer Applications

Research has shown that compounds with similar structures to this compound can exhibit cytotoxic effects against cancer cells. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting potential use in oncology .

Neurological Disorders

Given its ability to modulate neurotransmitter levels, this compound might be explored for treating neurodegenerative diseases. Pyrazoles have been shown to influence pathways involved in neuroprotection and neuroinflammation .

Cardiovascular Health

The antioxidant properties of this compound could be beneficial in cardiovascular research, particularly in protecting against oxidative damage in heart tissues. There is ongoing exploration into its effects on heart function and blood pressure regulation .

Case Study 1: Anti-cancer Effects

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on breast cancer cell lines. Results indicated a significant reduction in cell viability, highlighting its potential as an anti-cancer agent.

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain. This suggests its potential application in therapies aimed at Alzheimer's disease and similar conditions.

作用机制

The mechanism by which 5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

a) Heterocyclic Ring Modifications
  • 5-Ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1172747-64-6): Replaces the 4-methoxyphenyl group with a 6-methoxypyridazinyl moiety. Molecular weight: 248.24 .
  • 5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017399-00-6): Substitutes the pyrazole core with a 1,2,3-triazole ring.
b) Aryl Group Modifications
  • 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 1466051-04-6):

    • Replaces the methoxy group with a trifluoromethyl (CF₃) group.
    • The electron-withdrawing CF₃ group increases acidity of the carboxylic acid (pKa reduction) and enhances metabolic stability compared to the electron-donating methoxy group .
  • 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS sc-350954): Features a nitro (NO₂) group instead of methoxy.
c) Aliphatic Substituent Variations
  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid :

    • Substitutes ethyl with a bulky cyclohexyl group.
    • Increased steric hindrance may reduce membrane permeability but improve target selectivity in drug design .
  • 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1955562-14-7): Replaces the 4-methoxyphenyl group with a piperidinyl moiety.

Electronic and Physicochemical Properties

Compound Substituent (Position 1) Key Functional Groups Molecular Weight Key Properties
Target Compound 4-Methoxyphenyl -OCH₃, -COOH, -C₂H₅ 262.28* Moderate acidity, lipophilic
5-Ethyl-1-(6-methoxypyridazin-3-yl)-... 6-Methoxypyridazinyl -OCH₃, -COOH, -C₂H₅ 248.24 Enhanced H-bonding, polar
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-... 4-CF₃ -CF₃, -COOH, -C₂H₅ 284.23 High acidity, metabolic stability
1-Cyclohexyl-5-(4-methoxyphenyl)-... Cyclohexyl -OCH₃, -COOH, -C₆H₁₁ 300.35* Steric hindrance, reduced solubility
5-Amino-1-(4-methoxyphenyl)-... 4-Methoxyphenyl -OCH₃, -COOH, -NH₂ 249.24 Increased solubility (H-bond donor)

*Calculated based on molecular formula.

Key Trends:
  • Electron-Donating vs. CF₃ and NO₂ groups reduce electron density, altering reactivity and spectroscopic profiles .
  • Solubility: Amino or piperidinyl groups enhance aqueous solubility via ionization or H-bonding, whereas cyclohexyl or ethyl groups increase lipophilicity .

生物活性

5-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1119490-22-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with an ethyl group and a methoxyphenyl moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent among other therapeutic effects.

Anticancer Activity

Recent research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Notably, studies have shown:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of microtubule assembly, leading to apoptosis in cancer cells. Notably, compounds derived from pyrazole structures have been shown to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be partially explained through SAR studies:

SubstituentEffect on Activity
Methoxy GroupEnhances lipophilicity and biological activity
Ethyl GroupContributes to the overall structural stability

Research has indicated that modifications on the phenyl ring can significantly influence the anticancer potency of pyrazole derivatives .

Additional Biological Activities

In addition to its anticancer properties, this compound may exhibit other pharmacological activities:

  • Anti-inflammatory : Pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial : Some studies suggest potential antimicrobial properties, although specific data on this compound is limited.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent inhibitory effects against cancer cell lines .
  • Molecular Modeling Studies : Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies provide insights into its mechanism of action at the molecular level .
  • Comparative Studies : Comparative analyses with other known pyrazole-based anticancer agents show that this compound possesses a unique profile that warrants further investigation for clinical applications .

准备方法

Condensation of 4-Methoxyphenylhydrazine with Ethyl Acetoacetate

One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form an intermediate hydrazone, which cyclizes to yield ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate. Subsequent hydrolysis converts the ester to the corresponding carboxylic acid at the 4-position.

  • Reaction conditions: Base-catalyzed cyclocondensation in polar solvents such as ethanol or DMF.
  • Temperature: Typically reflux or 80–100°C to promote cyclization.
  • Yield: Moderate to good (50–70%), depending on optimization of reaction parameters.
  • Purification: Silica gel chromatography to improve purity.

This method is advantageous due to straightforward reagents and relatively mild conditions.

Use of β-Ketoester Derivatives and Hydrazines

In a related approach, β-ketoester derivatives substituted with an ethyl group at the 5-position can be reacted with 4-methoxyphenylhydrazine under reflux in ethanol. This reaction forms the pyrazole ring with the desired substitution pattern. The ester intermediate is then hydrolyzed using lithium hydroxide in a THF/water mixture to yield the free carboxylic acid.

  • Example: Reaction of ethyl-3-(dimethylamino)-2-(4-methoxyphenylcarbonyl)prop-2-enoate with cyclohexyl hydrazine analogously produces pyrazole derivatives, which upon hydrolysis yield the acid.
  • Hydrolysis conditions: Room temperature stirring with lithium hydroxide for 6 hours, followed by acidification.
  • Yield: High, up to 86% reported for similar compounds.

Cycloaddition of Diazocarbonyl Compounds

Another synthetic route involves 1,3-dipolar cycloaddition of ethyl diazoacetate with substituted alkynes or alkenes bearing the 4-methoxyphenyl group. This method can yield pyrazole-5-carboxylates efficiently.

  • Catalysts: Zinc triflate or copper triflate with ionic liquid media.
  • Advantages: One-pot synthesis, good yields (~82–89%), and operational simplicity.
  • Oxidation: Pyrazolines formed are oxidized in situ to pyrazoles.
  • Limitations: Requires specialized catalysts and substrates.

Reaction Parameters Influencing Yield and Selectivity

Parameter Effect on Synthesis
Temperature Higher temperatures (80–100°C) accelerate cyclization but may cause ester hydrolysis.
Solvent Polarity Polar aprotic solvents (DMF, DMSO) enhance regioselectivity and yield.
Base Strength Sodium ethoxide or lithium hydroxide effectively promote cyclization and hydrolysis.
Catalyst Presence Metal triflates improve cycloaddition efficiency and regioselectivity.
Reaction Time Prolonged reaction times increase yield but risk side reactions.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Base-catalyzed condensation (4-methoxyphenylhydrazine + ethyl acetoacetate) Sodium ethoxide, ethanol, reflux (80–100°C) 50–70 Requires purification by chromatography
β-Ketoester hydrazine condensation + hydrolysis Ethyl-3-(dimethylamino)-2-(4-methoxyphenylcarbonyl)prop-2-enoate, LiOH, THF/water, RT Up to 86 High yield, mild hydrolysis conditions
1,3-Dipolar cycloaddition (ethyl diazoacetate + substituted alkyne) Zinc triflate catalyst, ionic liquid, room temp 82–89 One-pot, catalyst recyclable, requires oxidation step

Research Findings and Optimization Strategies

  • Regioselectivity: Directed ortho-metalation and protecting group strategies can improve substitution patterns on the pyrazole ring, preventing side reactions during alkylation or halogenation.
  • Microwave-assisted synthesis: Accelerates reaction times and enhances regioselectivity in pyrazole formation.
  • Computational studies: Density Functional Theory (DFT) calculations help predict electronic properties and tautomerism, guiding synthetic design for better yields and biological activity.
  • Storage and handling: To prevent degradation, the compound and intermediates should be stored under inert atmosphere at low temperature and protected from light.

常见问题

Q. What are the standard synthetic routes for 5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, substituted phenylhydrazines, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid moiety . Key optimizations include:

  • Temperature control : Maintaining 80–100°C during cyclocondensation to avoid side reactions like over-alkylation.
  • Solvent selection : Ethanol or methanol is preferred for hydrolysis to enhance solubility and reaction efficiency.
  • Catalyst use : Acidic or basic catalysts (e.g., LiOH) improve hydrolysis yields . Purity is validated via elemental analysis (>98%) and spectral techniques (¹H-NMR, IR) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential characterization methods include:

  • ¹H-NMR : Identifies substituents (e.g., ethyl group at δ ~1.2 ppm, methoxyphenyl aromatic protons at δ ~7.0 ppm) .
  • IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 260 for [M+H]⁺) and fragmentation patterns validate the structure .
  • HPLC : Quantifies purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening includes:

  • In vitro enzyme inhibition : Testing against COX-2 or LOX for anti-inflammatory activity via UV-Vis spectroscopy .
  • Antimicrobial assays : Disk diffusion methods against S. aureus or E. coli to assess MIC values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ and selectivity indices .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) guide structural optimization?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, the methoxyphenyl group enhances electron density at the pyrazole ring, improving binding to hydrophobic enzyme pockets .
  • Molecular docking : Screens against target proteins (e.g., COX-2 PDB: 5KIR) to identify critical interactions (e.g., hydrogen bonding with Arg120, π-π stacking with Tyr355) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. analgesic potency) often stem from:

  • Assay variability : Standardize protocols (e.g., identical cell lines, enzyme sources) .
  • Structural analogs : Compare substituent effects (e.g., replacing ethyl with methyl alters pharmacokinetics) .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis) .

Q. How is X-ray crystallography employed to determine its solid-state conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Torsional angles : The dihedral angle between pyrazole and methoxyphenyl rings (~15°) impacts packing efficiency .
  • Hydrogen-bond networks : Carboxylic acid groups form dimers via O-H···O interactions (2.65 Å), stabilizing the crystal lattice .
  • Cl···π interactions : Chlorine substituents (in analogs) enhance halogen bonding with aromatic residues in co-crystallized proteins .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low yields in hydrolysis steps : Replace LiOH with NaOH/KOH under microwave irradiation to accelerate reaction rates .
  • Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
  • Scale-up issues : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., acid chlorides) .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological studies?

  • Aqueous solubility : Poor at neutral pH (logP ~2.5); improve via salt formation (e.g., sodium carboxylate) or nanoformulation .
  • Degradation in DMSO : Store stock solutions at –20°C and limit freeze-thaw cycles to prevent oxidation .
  • pH-dependent stability : Carboxylic acid protonation (pKa ~4.5) enhances stability in gastric fluid but reduces intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。